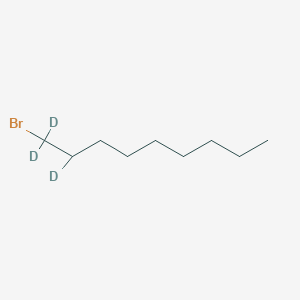

![molecular formula C8H5N3 B1142636 5-ethynyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1207351-15-2](/img/structure/B1142636.png)

5-ethynyl-1H-pyrazolo[3,4-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine and related compounds can involve a range of methods. A notable approach includes the ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. This method leverages three-component reactions under ultrasound irradiation, yielding products in excellent yields and short reaction times (Nikpassand et al., 2010). Another efficient synthesis route involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, producing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products in good to excellent yields (Ghaedi et al., 2015).

Molecular Structure Analysis

The molecular structure of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine derivatives has been the subject of various analyses, including quantum studies and thermodynamic properties assessments. These studies provide insights into the stability, electronic structure, and reactivity of the compounds. For example, a detailed spectral and quantum study on a novel derivative highlighted its structural stability and potential NLO properties through computational methods (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

5-Ethynyl-1H-pyrazolo[3,4-b]pyridine compounds engage in various chemical reactions, leading to a diverse array of heterocyclic derivatives. Techniques such as microwave-assisted, palladium-catalyzed regioselective C-H heteroarylation have been employed to synthesize novel heterocyclic compounds based on this core structure, showcasing the versatility and reactivity of these molecules (Garrison et al., 2019).

Physical Properties Analysis

The physical properties of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine derivatives, such as solubility, melting point, and crystal structure, can be influenced by their molecular architecture. For instance, the X-ray crystallography of specific derivatives has provided valuable information on their crystalline structure, which is crucial for understanding their physical characteristics and reactivity (Sanghvi et al., 1990).

Aplicaciones Científicas De Investigación

1. Biomedical Applications 1H-Pyrazolo[3,4-b]pyridines have been described in more than 5500 references and 2400 patents . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

2. Synthesis Methods There are comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .

3. Pharmacological Properties Pyrazolo[3,4-b]pyridine derivatives possess a wide range of pharmacological properties . They are part of anxiolytic drugs (cartazolate, tracazolate, etazolate) and a drug for the treatment of pulmonary hypertension riociguat .

4. PPARα Activation 1H-pyrazolo-[3,4-b]pyridine is used as a skeleton of PPARα agonists . These findings provide insight into the design of molecules for treating dyslipidemia .

5. New Synthesis Processes A new strategy has been reported to obtain pyrazolopyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline . This research highlights the use of α,β-unsaturated compounds in reactions with N-nucleophiles .

Safety And Hazards

Direcciones Futuras

The future directions for the study of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine could involve further exploration of its synthesis methods, understanding its mechanism of action, and studying its potential applications in various fields.

Propiedades

IUPAC Name |

5-ethynyl-1H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-2-6-3-7-5-10-11-8(7)9-4-6/h1,3-5H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZKDFHJCRBAHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(NN=C2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725967 |

Source

|

| Record name | 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethynyl-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

1207351-15-2 |

Source

|

| Record name | 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)

![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)

![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)

![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)

![5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)